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Compound of Interest

Compound Name: 3,5-Dibromopyridine

Cat. No.: B018299 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of 3,5-dibromopyridine, a pivotal

heterocyclic building block in modern organic synthesis. Its utility is critically examined through

its performance in key synthetic transformations, with a focus on palladium-catalyzed cross-

coupling reactions. We offer objective comparisons with alternative reagents, supported by

experimental data, to inform strategic decisions in the synthesis of complex molecules for

pharmaceutical and materials science applications.

Physicochemical Properties and Introduction
3,5-Dibromopyridine is a halogenated heterocyclic compound widely employed as a versatile

intermediate.[1] Its structure features two bromine atoms at the 3- and 5-positions of the

pyridine ring, offering two reactive sites for sequential and selective functionalization.[2] This

unique arrangement makes it an invaluable precursor for the synthesis of polysubstituted

pyridines, a core motif in numerous pharmaceuticals and functional materials.[3][4][5][6]

Table 1: Physicochemical Properties of 3,5-Dibromopyridine
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Property Value Reference

CAS Number 625-92-3 [1][7]

Molecular Formula C₅H₃Br₂N [1][7]

Molecular Weight 236.89 g/mol [7]

Appearance

White to light beige or light-

yellow solid/needle-like

crystals

[1][7]

Melting Point 110-115 °C [7]

Solubility

Soluble in chloroform,

methanol; sparingly soluble in

water.

[1]

Core Synthetic Application: Palladium-Catalyzed
Cross-Coupling Reactions
The primary utility of 3,5-dibromopyridine lies in its application as a substrate in palladium-

catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon (C-

C) and carbon-nitrogen (C-N) bonds, providing a modular approach to complex pyridine

derivatives.

A general workflow for these transformations involves the reaction setup under an inert

atmosphere, followed by heating and monitoring, and concluding with workup and purification.
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General Experimental Workflow for Cross-Coupling

Reaction Setup
(Substrate, Reagents, Catalyst, Solvent)

Inert Atmosphere
(Purge with N2 or Ar)

Heating & Monitoring
(TLC, LC-MS, GC-MS)

Reaction Workup
(Quenching, Extraction)

Purification
(Column Chromatography)

Product Characterization
(NMR, MS)

Click to download full resolution via product page

Caption: General experimental workflow for cross-coupling reactions.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between 3,5-
dibromopyridine and organoboron compounds.[8] This reaction is instrumental in synthesizing
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biaryl and hetero-biaryl structures. A significant challenge and opportunity with 3,5-
dibromopyridine is achieving selective mono-arylation, as the reaction can lead to a mixture

of mono- and di-substituted products if not carefully controlled.[2] Studies have shown that the

C3 position is generally more electron-deficient and can be favored for substitution under

specific conditions.[2]

Table 2: Selected Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Bromop
yridine
Substra
te

Boronic
Acid/Est
er

Catalyst
(mol%)

Base
(equiv.)

Solvent
Temp.
(°C)

Yield
(%)

Referen
ce

3,5-

Dibromo

pyridine

4-

Ethoxyca

rbonylph

enylboro

nic acid

Pd(PPh₃)

₄ (8)

Cs₂CO₃

(4.24)
EtOH 80

56 (di-

sub)
[9]

3-Amino-

5-

bromopyr

idine

Arylboron

ic acid

Pd(dppf)

Cl₂ (3)

K₂CO₃

(2.0)

Dioxane/

H₂O (4:1)
80-90 70-95 [8]

3-Bromo-

5-(3-

chloroph

enoxy)py

ridine

Arylboron

ic acid

Pd(PPh₃)

₄ (3)

K₃PO₄

(2.0)
Dioxane 100 85-95 [10]

The Sonogashira coupling facilitates the formation of a C-C bond between 3,5-
dibromopyridine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

[11][12] This reaction is essential for synthesizing arylalkynes, which are important precursors

for more complex heterocyclic systems and functional materials.[12] Research on related

substrates like 3,5-dibromo-2,6-dichloropyridine has demonstrated that optimized conditions

can provide access to a variety of mono- and di-alkynylated pyridines.[13]

Table 3: Selected Conditions for Sonogashira Coupling of Bromopyridines
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Bromo
pyridin
e
Substr
ate

Termin
al
Alkyne

Cataly
st
Syste
m
(mol%)

Base
(equiv.
)

Solven
t

Temp.
(°C)

Time
(h)

Yield
(%)

Refere
nce

2-

Amino-

3-

bromop

yridine

General

Alkyne

Pd(CF₃

COO)₂

(2.5),

PPh₃

(5), CuI

(5)

Et₃N

(excess

)

DMF 100 3 High [12]

3-

Amino-

5-

bromop

yridine

General

Alkyne

Pd(CF₃

COO)₂

(2.5),

PPh₃

(5), CuI

(5-7)

Et₃N

(excess

)

DMF
RT -

100
3 - 16 Variable [11]

3-

Bromo-

1,2-

diones

General

Alkyne

Pd(PPh

₃)₂Cl₂

(5), CuI

(5)

Et₃N

(excess

)

N/A Reflux 1 up to 93 [14]

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds and is widely

used in medicinal chemistry.[15][16] When applied to 3,5-dibromopyridine, it allows for the

introduction of primary or secondary amines. Similar to other cross-coupling reactions,

regioselectivity is a key consideration. It has been reported that amination with morpholine

preferentially occurs at the more electrophilic C3 position.[2] This selective functionalization is

crucial for building diverse libraries of aminopyridine derivatives.
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Sequential Functionalization of 3,5-Dibromopyridine

3,5-Dibromopyridine

3-Amino-5-bromopyridine
(Mono-aminated Intermediate)

Buchwald-Hartwig Amination
(Selective C-N Coupling)

3-Amino-5-arylpyridine
(Di-substituted Product)

Suzuki-Miyaura Coupling
(C-C Coupling)

Click to download full resolution via product page

Caption: Sequential cross-coupling on 3,5-dibromopyridine.

Table 4: Selected Conditions for Buchwald-Hartwig Amination of Bromopyridines
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Bromop
yridine
Substra
te

Amine
Catalyst
/Ligand
(mol%)

Base
(equiv.)

Solvent
Temp.
(°C)

Yield
(%)

Referen
ce

2-Bromo-

6-

methylpy

ridine

(+/-)-

trans-1,2-

diaminoc

yclohexa

ne

[Pd₂(dba)

₃] (2) /

(±)-

BINAP

(4)

NaOBuᵗ

(2.8)
Toluene 80 60 [17]

3-Amino-

5-

bromopyr

idine

Primary/

Secondar

y Amine

Pd₂(dba)

₃ /

Xantphos

Cs₂CO₃

(2.0)
Dioxane 100 High [15]

2,5-

Dibromo-

3-

(trifluoro

methyl)p

yridine

LiHMDS

[Pd(allyl)

Cl]₂ (1) /

BrettPho

s (2)

LiHMDS

(1.5)
Dioxane 80 High [18]

Comparison with Alternative Building Blocks
The synthetic strategy often dictates the choice of starting material. While 3,5-
dibromopyridine offers two reactive sites for building molecular complexity, simpler mono-

halogenated pyridines may be preferable when only a single substitution is required, avoiding

potential side products.

Reactivity: 3,5-dibromopyridine presents two C-Br bonds with different electronic

environments, allowing for potential regioselective reactions.[2] In contrast, 3-Bromo-5-(3-

chlorophenoxy)pyridine has a single C-Br bond, simplifying reaction outcomes and

purification.[2][19]

Synthetic Potential: 3,5-dibromopyridine is a superior scaffold for creating symmetrical or

unsymmetrical di-substituted pyridines through sequential couplings. 3-Bromo-5-(3-

chlorophenoxy)pyridine is a more advanced intermediate, valuable when the 5-(3-
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chlorophenoxy) moiety is a desired structural feature, particularly in the synthesis of kinase

inhibitors.[19][20]

Comparative Reactivity Profile

3,5-Dibromopyridine

C3-Br C5-Br

Two reactive sites

Reactivity Drivers

Electronic Effects (N atom)

Steric Hindrance

More electrophilic

Reaction Outcome

Mono-substitution (selective)

Di-substitution

Choice of conditions

Alternative: 3-Bromo-5-(3-chlorophenoxy)pyridine

Single reactive site (C3-Br)

Simplified outcome

vs.

Click to download full resolution via product page

Caption: Logical relationship of reactivity for 3,5-dibromopyridine.

Detailed Experimental Protocols
The following protocols are generalized from established procedures and serve as a starting

point for optimization.

Based on procedures for substituted bromopyridines.[10]

Reaction Setup: In a dry round-bottom flask, combine 3,5-dibromopyridine (1.0 equiv), the

desired arylboronic acid (1.1 - 1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%),

and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Nitrogen or Argon) for 10-

15 minutes.

Solvent Addition: Add an anhydrous organic solvent (e.g., 1,4-Dioxane, Toluene) and

degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with

vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

Workup: After completion, cool the mixture to room temperature. Dilute with an organic

solvent (e.g., ethyl acetate) and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by column chromatography on silica gel.

Based on procedures for substituted bromopyridines.[15][17]

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium

precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or Xantphos, 2-4

mol%), and the base (e.g., NaOBuᵗ or Cs₂CO₃, 1.5-2.5 equiv).

Reagent Addition: Add 3,5-dibromopyridine (1.0 equiv) and the desired amine (1.1-1.2

equiv), followed by the anhydrous solvent (e.g., Toluene or Dioxane).

Reaction: Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) and stir

vigorously. Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a

suitable organic solvent and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the

solvent under reduced pressure. Purify the crude product by column chromatography.

Conclusion
3,5-Dibromopyridine is a highly effective and versatile building block in organic synthesis. Its

true power is realized in palladium-catalyzed cross-coupling reactions, which provide reliable

pathways to a vast array of polysubstituted pyridines. While the presence of two reactive sites

requires careful control to achieve selectivity, it also offers a strategic advantage for the

modular construction of complex target molecules. For applications requiring straightforward

mono-substitution without the need for further functionalization at the 5-position, simpler mono-

brominated pyridines may offer a more direct route. Ultimately, the choice of building block
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depends on the overall synthetic strategy, but the broad utility of 3,5-dibromopyridine ensures

its continued importance in pharmaceutical and materials chemistry research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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